(R)-2-benzylmorpholine

説明

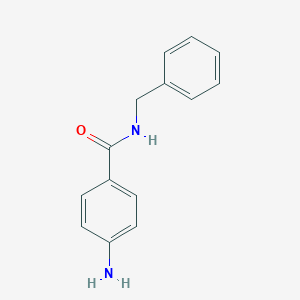

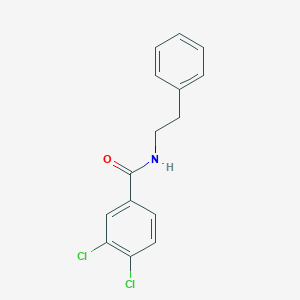

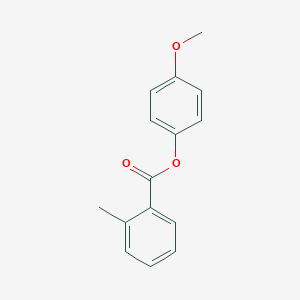

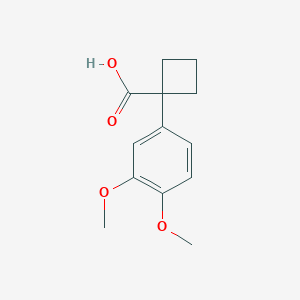

(R)-2-benzylmorpholine, also known as (R)-2-benzyl-4-morpholine, is a chiral secondary amine with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. It is a chiral, optically active compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has been used in the synthesis of various compounds, including drugs, and has been studied for its potential therapeutic applications. In addition, (R)-2-benzylmorpholine has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

科学的研究の応用

Synthesis Strategies

- Alternate Synthesis Approach : An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant agent, has been achieved starting from trans-cinnamyl alcohol using Sharpless asymmetric epoxidation strategy (Viswanadh et al., 2016).

- Intramolecular Reductive Amination : A high yielding enantioselective synthesis of (R)-2-benzylmorpholine has been developed, employing proline-catalyzed asymmetric α-aminooxylation and palladium-catalyzed intramolecular reductive amination (Sawant & Waghmode, 2010).

Applications in Medicine and Chemistry

- Chemokine Receptor Antagonists : Compounds closely related to 2-aminomethyl-4-benzylmorpholine are used as CCR3 chemokine receptor antagonists, with applications in treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).

- DNA Binding and Cytotoxicity : Benzimidazole-based Schiff base copper(II) complexes, including benzylmorpholine derivatives, have shown significant in vitro cytotoxic effect against various cancer cell lines (Paul et al., 2015).

- Polymerization Monitoring : The fate of benzylmorpholine-based initiators in atom transfer radical polymerization (ATRP) has been studied, which is relevant for understanding and optimizing polymerization processes (Long et al., 2011).

Catalysis and Material Science

- Catalytic Oxidation Studies : The catalytic oxidation of benzylmorpholine derivatives by hydrogen peroxide has been explored, which is significant for chemical synthesis and material science (Yurchenko et al., 2023).

- Ring-Opening Polymerization : A study on the ring-opening polymerization of benzylmorpholine-dione monomer reveals its potential as a material for drug delivery systems (Göppert et al., 2022).

特性

IUPAC Name |

(2R)-2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439192 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131887-51-9 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for (R)-2-benzylmorpholine?

A1: Several synthetic routes have been explored for (R)-2-benzylmorpholine, highlighting the versatility of this molecule as a target. One approach utilizes a stereospecific rearrangement of L-phenylalaninol catalyzed by (CF3CO)2O. This method, described by [], leverages readily available starting materials and proceeds with high stereoselectivity. Another strategy relies on an intramolecular reductive amination strategy starting from N-Boc-2-hydroxymethylmorpholine []. This route offers flexibility by allowing modifications to the benzyl group. Additionally, a Sharpless asymmetric epoxidation strategy has also been employed, showcasing the application of powerful asymmetric methodologies in the synthesis of (R)-2-benzylmorpholine [].

Q2: What is the significance of the stereochemistry in (R)-2-benzylmorpholine?

A2: As a chiral molecule, (R)-2-benzylmorpholine exists as two enantiomers, designated as (R)- and (S)-enantiomers. This stereochemical distinction is crucial, as different enantiomers often exhibit distinct biological activities. This difference arises from the specific interactions each enantiomer can have with chiral biological targets, such as enzymes and receptors. Therefore, the development of stereoselective synthetic routes, such as those described in [] and [], is essential for accessing the desired enantiomer with high purity.

Q3: Can you elaborate on the applications of (R)-2-benzylmorpholine as a building block in organic synthesis?

A3: (R)-2-benzylmorpholine serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both the morpholine and benzyl groups, offering diverse reactivity handles for further functionalization. For instance, the nitrogen atom in the morpholine ring can be readily alkylated or acylated, while the benzyl group can undergo various transformations, including electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. The inherent chirality of (R)-2-benzylmorpholine can be transferred to the products, making it valuable for creating enantiopure compounds, especially in the context of medicinal chemistry, where the stereochemistry of a drug molecule can significantly impact its pharmacological properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。